Kigamicin D -

Kigamicin D

Catalog Number: EVT-1577959
CAS Number:
Molecular Formula: C48H59NO19
Molecular Weight: 954 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Kigamicin D is a natural product found in Amycolatopsis with data available.
Overview

Kigamicin D is a member of the kigamicin family, which are bioactive compounds known for their antibacterial and anticancer properties. These compounds are produced by certain strains of actinomycetes, particularly those belonging to the genus Amycolatopsis. Kigamicin D has garnered attention due to its unique mechanism of action, specifically targeting cancer cells under nutrient-deprived conditions while sparing normal cells.

Source

Kigamicin D is derived from Amycolatopsis strains, particularly the Amycolatopsis ML630-mF1 strain isolated from soil in Japan. This strain is cultivated in nutrient-rich media to produce the kigamicins, which are extracted and purified using various chemical methods .

Classification

Kigamicin D falls under the category of polyketide antibiotics. These compounds are characterized by their complex structures resulting from the polyketide synthase pathway, which involves the assembly of acyl-CoA building blocks into larger molecular frameworks. The kigamicins are structurally related and exhibit a range of biological activities, including antibacterial and anticancer effects .

Synthesis Analysis

Methods

The synthesis of kigamicin D typically involves fermentation processes using Amycolatopsis strains. The production begins with inoculating a nutrient medium containing various carbon sources and nitrogen sources, such as galactose and soy peptone. The culture is maintained under specific conditions for several days to allow for optimal growth and antibiotic production .

Technical Details

  1. Fermentation: The Amycolatopsis strain is cultured in a triangular liquid medium at 120 °C for sterilization. The inoculated culture is shaken for 4 days.
  2. Extraction: Following fermentation, the culture broth is acidified to pH 2.0 using hydrochloric acid, followed by extraction with butyl acetate to isolate the kigamicins.
  3. Purification: The extracted compounds undergo further purification through silica gel chromatography and high-performance liquid chromatography to obtain pure kigamicin D .
Molecular Structure Analysis

Structure

Kigamicin D has a complex molecular structure characterized by its glycosylated components. The molecular formula is C48H59NO19C_{48}H_{59}NO_{19}, indicating a large and intricate arrangement of atoms that contribute to its biological activity.

Data

The structural elucidation of kigamicin D has been achieved through techniques such as nuclear magnetic resonance spectroscopy (NMR) and X-ray crystallography. These methods have confirmed the presence of multiple functional groups that are essential for its interaction with biological targets .

Chemical Reactions Analysis

Reactions

Kigamicin D undergoes various chemical reactions that can modify its structure and potentially enhance its biological activity. Notably, it can be hydrolyzed under acidic conditions to yield aglycone forms and sugar moieties such as amicetose.

Technical Details

  1. Hydrolysis: Treatment with hydrochloric acid leads to the release of sugar components from the molecule.
  2. Spectroscopic Analysis: Following hydrolysis, spectroscopic techniques confirm the identity of the resulting products, including aglycon forms that retain antibacterial properties .
Mechanism of Action

Process

Kigamicin D exhibits a unique mechanism by preferentially targeting cancer cells during nutrient deprivation. It disrupts cellular processes critical for cancer cell survival under these conditions.

Data

Research indicates that kigamicin D inhibits the activation of Akt signaling pathways that are typically upregulated during nutrient starvation in cancer cells. This selective cytotoxicity makes it a promising candidate for cancer therapy .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Kigamicin D is typically isolated as a yellowish solid.
  • Solubility: It shows varying solubility in organic solvents, which aids in its extraction and purification.

Chemical Properties

  • Stability: Kigamicin D is stable under neutral pH but may degrade under extreme acidic or basic conditions.
  • Melting Point: Specific melting points have been determined for derivatives obtained during synthesis, indicating purity levels .
Applications

Kigamicin D has significant potential in scientific research, particularly in oncology:

  • Anticancer Agent: It has been shown to effectively suppress tumor growth in various cancer models, particularly pancreatic cancer.
  • Antibiotic Properties: Like other kigamicins, it possesses antibacterial activity against a range of pathogenic bacteria.
  • Research Tool: Its unique mechanism makes it valuable for studying cancer cell metabolism and resistance mechanisms under nutrient-limited conditions .
Introduction to Kigamicin D

Historical Background and Discovery of Kigamicin D

Kigamicin D represents a significant breakthrough in anticancer drug discovery, first identified in the early 2000s through an innovative screening approach targeting cancer cell survival mechanisms. The compound was isolated by Kunimoto and colleagues during extensive screening of over 2,000 actinomycete culture broths using a novel selection strategy focused on preferential cytotoxicity under nutrient-deprived conditions [3] [5]. This discovery marked a paradigm shift in anticancer research by introducing the "anti-austerity" concept – the strategy of eliminating cancer cells' tolerance to nutrient starvation rather than directly targeting proliferation mechanisms common to both cancerous and healthy cells [5]. Kigamicin D emerged as the lead compound among several structurally related analogues (kigamicins A-E) isolated from the producing organism, with superior selective cytotoxicity against pancreatic cancer cells under glucose and serum deprivation [4] [6]. The initial characterization, published in the Journal of Antibiotics in 2003, revealed its unique biological profile that distinguished it from conventional cytotoxic agents [4].

Taxonomic Origin and Microbial Source

Kigamicin D is produced by the Gram-positive actinomycete Amycolatopsis sp. ML630-mF1, a strain isolated from soil environments [4] [6]. The genus Amycolatopsis belongs to the family Pseudonocardiaceae within the phylum Actinobacteria, characterized by high genomic GC content (66-75 mol%) and complex secondary metabolite production capabilities [1] [8]. This genus was established in 1986 when Lechevalier recognized it as distinct from morphologically similar genera like Streptomyces and Nocardia based on chemotaxonomic characteristics including the absence of mycolic acids and presence of meso-diaminopimelic acid in cell walls [1] [8]. Amycolatopsis species are renowned for producing clinically significant antibiotics including vancomycin (A. orientalis) and rifamycin (A. mediterranei), positioning them as valuable sources of bioactive natural products [1] [2]. Genomic analyses reveal that Amycolatopsis species possess exceptionally diverse biosynthetic gene clusters (BGCs) – averaging approximately 25 BGCs per genome – ranking second only to Streptomyces among actinobacteria in terms of secondary metabolic potential [1]. This extensive biosynthetic capacity explains their production of structurally complex molecules like kigamicin D.

Table 1: Characteristics of Kigamicin D-Producing Genus Amycolatopsis Compared to Other Antibiotic-Producing Actinobacteria

GenusAverage Genome Size (Mb)Average BGCs per GenomeClinically Significant CompoundsDistinguishing Features
Amycolatopsis8.5-9.025Vancomycin, Rifamycin, Kigamicin DLack mycolic acids; meso-DAP in cell wall
Streptomyces9.0637Streptomycin, Doxorubicin, TetracyclineComplex morphology; aerial mycelium
Micromonospora7.026GentamicinSpore-bearing; aquatic habitats
Actinoplanes9.011TeicoplaninSporangium-forming; soil dwelling
Nocardia8.06NocardicinBranched filaments; mycolic acids present

Significance of Anti-Austerity Strategy in Anticancer Research

The anti-austerity approach represents a paradigm shift in cancer therapeutics that exploits a fundamental vulnerability of solid tumors: their existence in microenvironments of chronic nutrient deprivation [3] [5]. Unlike conventional chemotherapeutic agents that target rapidly dividing cells (affecting both cancerous and healthy proliferating tissues), anti-austerity agents specifically eliminate cancer cells' remarkable ability to survive extreme metabolic stress. This tolerance to nutrient starvation is exceptionally rare in normal tissues, providing a therapeutic window for selective anticancer activity [5]. Kigamicin D emerged as the pioneering compound validating this strategy, showing 100-fold greater cytotoxicity against human pancreatic carcinoma PANC-1 cells under nutrient-deprived conditions compared to nutrient-rich conditions [3] [4]. Mechanistically, kigamicin D was shown to block starvation-induced Akt activation – a crucial survival pathway that promotes cancer cell endurance during metabolic stress [5]. The significance of this approach is particularly evident for pancreatic ductal adenocarcinoma, characterized by profoundly desmoplastic, hypovascular tumors with extensive nutrient-deprived regions where conventional therapies fail [3] [7]. Preclinical studies demonstrated that both subcutaneous and oral administration of kigamicin D strongly suppressed tumor growth in multiple pancreatic cancer xenograft models without causing systemic toxicity, establishing proof-of-concept for the anti-austerity strategy [5] [7]. Beyond direct cancer cell killing, kigamicin D also inhibits tumor-induced angiogenesis in dorsal air sac assays, suggesting additional mechanisms contributing to its antitumor efficacy [7].

Properties

Product Name

Kigamicin D

IUPAC Name

2,6,9,30-tetrahydroxy-8-[5-[5-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4-methoxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-23-methyl-11,14,16,24-tetraoxa-27-azaoctacyclo[15.14.1.03,12.05,10.013,32.019,31.021,29.023,27]dotriaconta-1(32),2,5(10),12,19,21(29),30-heptaene-4,28-dione

Molecular Formula

C48H59NO19

Molecular Weight

954 g/mol

InChI

InChI=1S/C48H59NO19/c1-18-24(65-30-15-28(58-6)43(20(3)64-30)67-31-14-26(57-5)38(51)19(2)63-31)7-8-29(62-18)66-27-13-23(50)34-41(54)37-42(55)36-32-21(11-22-16-48(4)49(9-10-61-48)47(56)33(22)40(32)53)12-25-35(36)45(60-17-59-25)46(37)68-44(34)39(27)52/h11,18-20,23-31,38-39,43,50-53,55H,7-10,12-17H2,1-6H3

InChI Key

OZWBBSBTBYGVTM-UHFFFAOYSA-N

Synonyms

kigamicin D

Canonical SMILES

CC1C(CCC(O1)OC2CC(C3=C(C2O)OC4=C5C6=C(C7=C(C8=C(CC9(N(C8=O)CCO9)C)C=C7CC6OCO5)O)C(=C4C3=O)O)O)OC1CC(C(C(O1)C)OC1CC(C(C(O1)C)O)OC)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.